Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate
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Overview
Description
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phosphate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often require the use of protecting groups such as benzyl groups to prevent unwanted side reactions. The phosphorylation step can be achieved using reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phosphate ester can participate in nucleophilic substitution reactions, leading to the formation of different phosphate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols. Substitution reactions can lead to various phosphate esters with different functional groups .
Scientific Research Applications
Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products
Mechanism of Action
The mechanism of action of Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: This compound shares structural similarities with Dibenzyl (((2R,3S,4S,5R)-3,4,5-Trihydroxy-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate, particularly in the presence of benzyl protecting groups.
Dibenzyl [(2R,3S,4S,5R)-5-{[(3-chlorophenyl)amino]methyl}-3,4-dihydroxyoxolan-2-yl]methyl phosphate:
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the phosphate ester linkage. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C20H23O9P |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
dibenzyl [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H23O9P/c21-17-16(29-20(24)19(23)18(17)22)13-28-30(25,26-11-14-7-3-1-4-8-14)27-12-15-9-5-2-6-10-15/h1-10,16-19,21-23H,11-13H2/t16-,17-,18+,19-/m1/s1 |
InChI Key |
NZUOGWBFPCWXAW-AKHDSKFASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(OC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2C(C(C(C(=O)O2)O)O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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